4-hydroxybutan-2-yl 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxybutan-2-yl 2-ethylhexanoate is an organic compound with the molecular formula C12H24O3. It is known for its unique structure, which includes a hydroxybutyl group and an ethylhexanoate group. This compound is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybutan-2-yl 2-ethylhexanoate can be achieved through esterification reactions. One common method involves the reaction of 4-hydroxybutan-2-one with 2-ethylhexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes or catalysts can also enhance the reaction rate and selectivity, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-hydroxybutan-2-yl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: Formation of 4-oxobutan-2-yl 2-ethylhexanoate.
Reduction: Formation of 4-hydroxybutan-2-yl 2-ethylhexanol.
Substitution: Formation of substituted esters or ethers depending on the nucleophile used.
Scientific Research Applications
4-hydroxybutan-2-yl 2-ethylhexanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-hydroxybutan-2-yl 2-ethylhexanoate involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The compound’s hydroxy and ester groups play crucial roles in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-hydroxybutan-2-one: Shares the hydroxybutyl group but lacks the ethylhexanoate moiety.
2-ethylhexanoic acid: Contains the ethylhexanoate group but lacks the hydroxybutyl group.
Uniqueness
4-hydroxybutan-2-yl 2-ethylhexanoate is unique due to its combined hydroxybutyl and ethylhexanoate groups, which confer distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and makes it valuable in various applications .
Properties
CAS No. |
89457-48-7 |
---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
4-hydroxybutan-2-yl 2-ethylhexanoate |
InChI |
InChI=1S/C12H24O3/c1-4-6-7-11(5-2)12(14)15-10(3)8-9-13/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
DIAWMVLXGKUUGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OC(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.